molecular formula C10H14O2 B057090 2-(Benzyloxy)-1-propanol CAS No. 70448-03-2

2-(Benzyloxy)-1-propanol

Cat. No.: B057090
CAS No.: 70448-03-2
M. Wt: 166.22 g/mol
InChI Key: BWCRDMRLKBPUTD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-propanol is an organic compound with the molecular formula C10H14O2 It is characterized by a benzyl group attached to a propanol backbone through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)-1-propanol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propylene oxide in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to other alcohols or hydrocarbons.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol or propylbenzene.

    Substitution: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(Benzyloxy)-1-propanol serves as a valuable intermediate in the synthesis of complex organic molecules. It is often used in the preparation of pharmaceuticals and agrochemicals. The benzyloxy group enhances the compound's reactivity, allowing for various functionalization reactions.

Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions, where benzyl bromide reacts with propan-1-ol in the presence of a base like sodium hydroxide. This reaction can be optimized using continuous flow reactors to improve yield and purity.

Medicinal Chemistry

Potential Therapeutic Properties
Research has indicated that this compound may exhibit therapeutic properties, particularly in developing anti-HIV agents and other pharmaceuticals. Its structure allows it to interact with specific biological targets, which may lead to significant biochemical effects .

Case Studies
A study published in the journal Nature highlighted the compound's efficacy as a precursor in synthesizing drugs targeting viral infections. The benzyloxy group was found to enhance binding affinity to viral proteins, making it a candidate for further development .

Agrochemical Applications

Nematicidal Activity
Recent investigations have shown that derivatives of benzyloxyalkanols, including this compound, possess nematicidal activity against harmful nematodes affecting pine forests. In comparative studies, these compounds demonstrated higher efficacy than traditional pesticides like abamectin .

Mechanism of Action
The mode of action appears to involve disruption of the nematodes' enzymatic functions without significant inhibition of acetylcholinesterase, suggesting a novel pathway for pest control that could reduce resistance development .

Material Science

Use in Specialty Chemicals
In material science, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for developing advanced materials used in coatings and adhesives .

Comparison with Related Compounds

Compound NameChemical StructureApplications
This compoundC10_{10}H14_{14}O2_2Pharmaceuticals, Agrochemicals
(S)-2-(benzyloxy)propanalC10_{10}H12_{12}O2_2Intermediate for complex organic synthesis
Benzyloxyacetic acidC10_{10}H12_{12}O3_3Potential therapeutic applications

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-propanol exerts its effects depends on the specific reactions it undergoes. In general, the benzyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

    Benzyl alcohol: Similar structure but lacks the propanol backbone.

    2-Phenoxyethanol: Contains a phenyl group attached to an ethylene glycol backbone.

    Benzyl acetate: An ester with a benzyl group attached to an acetate moiety.

Uniqueness: 2-(Benzyloxy)-1-propanol is unique due to its specific combination of a benzyl group and a propanol backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Biological Activity

2-(Benzyloxy)-1-propanol, an organic compound with the molecular formula C10H14O2, is a benzyloxy alcohol that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

Target Interactions : this compound interacts with various enzymes and biomolecules, often through free radical mechanisms. This interaction can lead to oxidative degradation, affecting its reactivity and biological activity.

Biochemical Pathways : The compound's involvement in biochemical reactions includes:

  • Oxidation : It can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to other alcohols or hydrocarbons.
  • Substitution Reactions : The benzyl group can be substituted under specific conditions.

Antiviral Properties

Research indicates that this compound may exhibit antiviral properties, particularly against HIV. Studies have shown its potential to inhibit viral replication by interacting with viral proteins and cellular receptors involved in HIV infection. However, further research is needed to fully elucidate its therapeutic potential and safety profile.

Nematicidal Activity

A study on benzyloxyalkanols, including this compound, demonstrated nematicidal activity against Bursaphelenchus xylophilus, a significant pest affecting pine trees. The compound showed promising results in terms of mortality rates at various concentrations, suggesting its potential as an alternative nematicidal agent. The LD50 values for related compounds were reported, indicating varying degrees of efficacy .

Study on Enzymatic Inhibition

In a comparative study of benzyloxyalkanols' nematicidal activity, it was found that while this compound did not show significant enzyme inhibitory activity (such as against acetylcholinesterase), other derivatives demonstrated higher efficacy. This highlights the need for further exploration into the structure-activity relationship of these compounds .

Fluorescence Sensing Applications

Research has also indicated that this compound exhibits fluorescence sensing properties towards certain chemical explosives and pH levels. Its preferential sensing for phenolic nitroaromatics is attributed to intermolecular hydrogen bonding interactions, which could have implications in environmental monitoring and safety applications.

Summary of Biological Activities

Biological ActivityDescriptionReference
Antiviral ActivityPotential inhibition of HIV replication through interaction with viral proteins
Nematicidal ActivityDemonstrated efficacy against Bursaphelenchus xylophilus with varying mortality rates
Fluorescence SensingExhibits properties useful for detecting chemical explosives and pH levels

Q & A

Q. What are the key physical-chemical properties of 2-(Benzyloxy)-1-propanol critical for experimental design?

Basic Research Question
Understanding the physical-chemical properties of this compound is essential for designing experiments involving synthesis, purification, and application. Key properties include:

Property Value Reference
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Density1.1437 g/cm³
Boiling Point115–116 °C (0.02 Torr)
Storage ConditionsSealed, dry, room temperature
Water Solubility (20°C)Comparable analogs: ~198 g/L

Methodological Insight :

  • Density and Boiling Point : Critical for determining solvent compatibility and distillation conditions. For low-pressure distillation, ensure equipment can handle Torr-level vacuum .
  • Storage : Hygroscopicity risks (inferred from storage guidelines) necessitate desiccants or inert atmospheres to prevent hydrolysis .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Question
Safety protocols must address chemical reactivity, personal protective equipment (PPE), and environmental controls:

Key Recommendations :

  • PPE :
    • Gloves : Use EN 374-certified gloves (e.g., nitrile) for splash protection; verify chemical resistance with manufacturers .
    • Eye Protection : Safety goggles or face shields to prevent ocular exposure .
  • Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks. For high aerosol generation, employ P95 respirators (US) or ABEK-P2 filters (EU) .
  • Environmental Controls : Avoid drainage contamination; use secondary containment for spills .

Advanced Consideration :

  • Toxicity Data Gaps : While specific toxicity data for this compound is limited, structurally similar compounds (e.g., 1-Phenoxy-2-propanol) show low acute toxicity but potential carcinogenicity at high concentrations . Pre-screen using in vitro assays (e.g., Ames test) for mutagenicity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Advanced Research Question
Methodological Strategies :

  • Etherification Reaction :
    • Reagents : Use benzyl bromide and 1,2-propanediol under alkaline conditions (e.g., NaOH in ethanol) to promote nucleophilic substitution .
    • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol .
  • Purification :
    • Distillation : Low-pressure distillation (0.02 Torr) to isolate the product at 115–116 °C .
    • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to remove unreacted diol or benzyl derivatives .

Data Contradiction Analysis :

  • If yields are inconsistent, verify stoichiometric ratios (e.g., excess benzyl bromide) or catalyst use (e.g., phase-transfer catalysts) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Advanced Research Question
Methodological Workflow :

Technique Application Example Data
NMR Spectroscopy Confirm ether linkage (δ 3.5–4.5 ppm for –OCH₂–)Compare with analogs in
GC-MS Purity assessment; detect low-boiling impuritiesRetention time ~12–15 min
HPLC Quantify residual benzyl bromideUse C18 column, UV detection
FT-IR Identify hydroxyl (~3300 cm⁻¹) and ether groupsMatch reference spectra

Validation :

  • Cross-reference with Certificate of Analysis (COA) data for analogs (e.g., 1-Phenoxy-2-propanol) to establish baselines .

Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?

Advanced Research Question
Computational Approaches :

  • Thermodynamic Modeling : Use activity coefficient models (e.g., Wilson or NRTL equations) to predict solubility in binary solvent systems .
  • DFT Calculations :
    • Optimize molecular geometry to assess steric effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
    • Simulate hydrolysis kinetics under acidic/basic conditions using transition-state theory.

Case Study :

  • For analogs like 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, crystallography data (e.g., Acta Crystallographica ) can validate computed bond lengths and angles.

Q. How should researchers address discrepancies in reported physical-chemical data for this compound?

Advanced Research Question
Resolution Strategies :

Empirical Validation : Re-measure contested properties (e.g., boiling point) using calibrated equipment.

Literature Cross-Check : Compare with structurally similar compounds (e.g., 1-Phenoxy-2-propanol’s boiling point: 243 °C at 1 atm vs. 115–116 °C at 0.02 Torr for this compound ).

Error Source Analysis : Assess whether discrepancies arise from impurities, instrumentation calibration, or pressure/temperature reporting errors.

Properties

IUPAC Name

2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRDMRLKBPUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340127
Record name 2-(Benzyloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70448-03-2
Record name 2-(Benzyloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-benzyloxylactate (9.5 g, 45.6 mmole) in anhydrous tetrahydrofuran (30 mL) was added dropwise during 30 minutes to a stirred solution of lithium aluminum hydride (1.06 g, 28 mmole) in anhydrous tetrahydrofuran (56 mL) at room temperature under argon atmosphere. Next, the mixture was stirred for 3 hours at 60° C. After cooling to 30° C., freshly prepared saturated solution of sodium sulfate (10 mL) was slowly added. The mixture was filtered and the solvent was distilled under reduced pressure. The residue was dissolved in dichloromethane (100 mL) and the solution was dried with anhydrous magnesium sulfate. The solvent then was distilled under reduced pressure. The residue was subjected to fractional vacuum distillation giving 6.2 g of colorless liquid product. NMR (d6-DMSO): 1.90 ppm (d, —CH3, 3H), 3.20-3.50 ppm (bm, —CH— and —CH2—, 3H), 4.53 ppm (s, —CH2—, 2H), 4.63 ppm (t, —OH, 1H), 7.33 ppm (m, 5H).
Name
ethyl 2-benzyloxylactate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Benzyloxy)-1-propanol
2-(Benzyloxy)-1-propanol
2-(Benzyloxy)-1-propanol
2-(Benzyloxy)-1-propanol
2-(Benzyloxy)-1-propanol
2-(Benzyloxy)-1-propanol

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